Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Catalog No.
S872087
CAS No.
1037841-34-1
M.F
C9H6BrClN2O2
M. Wt
289.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

CAS Number

1037841-34-1

Product Name

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a di-halogenated heterocyclic compound primarily utilized as a critical intermediate in the synthesis of potent and selective protein kinase inhibitors. Its core structure serves as a foundational building block for creating complex molecules targeting key enzymes in cellular signaling pathways, such as c-Met and Ron kinases, which are implicated in oncogenesis. The specific substitution pattern of this indazole derivative is integral to achieving high-affinity binding to the ATP pocket of these target kinases, making it a strategic choice for drug discovery and medicinal chemistry programs. [1]

In the synthesis of targeted kinase inhibitors, substituting Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate with structurally similar analogs, such as those lacking the 6-chloro group or featuring a different halogen, is often detrimental to final compound efficacy. Structure-activity relationship (SAR) data from extensive inhibitor campaigns demonstrate that the dual 5-bromo and 6-chloro substitution is not an arbitrary feature but a deliberately engineered pattern essential for maximizing potency against specific kinases like c-Met. [1]. Replacing or removing the 6-chloro substituent can lead to a significant loss of inhibitory activity, often by an order of magnitude or more, rendering the resulting end-product non-viable for its intended biological application. Therefore, for research programs aiming to reproduce or build upon established high-potency kinase inhibitors, this exact precursor is non-interchangeable with simpler or alternatively halogenated indazoles. [1]

Precursor Suitability: A Validated Route to High-Potency Downstream Compounds

This compound is a validated intermediate, with its synthesis detailed in multi-step procedures aimed at producing precursors for kinase inhibitor libraries. The synthesis route involves the nitration of 2-bromo-3-chloro-6-methyl-benzoic acid, followed by esterification, reduction of the nitro group to an amine, diazotization, and cyclization to form the indazole core. [1]. Its primary value is not just its own synthesis but its documented utility as the direct precursor to a series of biologically evaluated, high-potency final compounds, validating its process compatibility for complex drug discovery workflows. [1]

Evidence DimensionSynthetic Pathway Validation
Target Compound DataValidated, multi-step synthesis route to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is documented (Example 21).
Comparator Or BaselineGeneric or theoretical intermediates without documented use in producing active final compounds.
Quantified DifferenceNot applicable (process validation).
ConditionsMulti-step organic synthesis as described in patent literature for producing kinase inhibitor precursors.

This documentation provides confidence in its utility and process-compatibility for synthesizing specific, high-value downstream kinase inhibitors.

Critical for Potency: 6-Chloro Group Confers >10-Fold Increase in c-Met Kinase Inhibition

The inclusion of the 6-chloro substituent is directly responsible for a dramatic increase in biological potency. In a direct comparison of final compounds synthesized from different indazole precursors, the inhibitor derived from the 5-bromo-6-chloro indazole (Compound I-13) exhibited an IC50 of 5 nM against the c-Met kinase. The structurally identical analog derived from a 5-bromo indazole lacking the 6-chloro group (Compound I-1) was significantly less potent, with an IC50 of 73 nM. [1]. This demonstrates that the 6-chloro group is a critical determinant for achieving low-nanomolar potency.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data5 nM (for final compound I-13, derived from the 5-bromo-6-chloro precursor)
Comparator Or BaselineComparator: 73 nM (for final compound I-1, derived from a 5-bromo precursor lacking the 6-chloro group)
Quantified Difference14.6-fold higher potency conferred by the presence of the 6-chloro group.
ConditionsIn vitro biochemical assay measuring inhibition of c-Met kinase.

For researchers developing c-Met inhibitors, procuring this specific precursor is essential for maximizing the potency of the final compound, as omitting the 6-chloro group results in a >90% loss of activity.

Enhanced Ron Kinase Inhibition: Superior Performance Over Fluoro-Substituted Analog

The specific 5-bromo-6-chloro halogen pattern provides superior inhibitory activity against Ron kinase compared to other di-halogenated analogs. A final compound synthesized using the 5-bromo-6-chloro precursor (Compound I-13) displayed an IC50 of 2 nM against Ron kinase. [1]. In contrast, a closely related analog prepared from a 5-bromo-6-fluoro precursor (Compound I-12) was 11.5-fold less active, with an IC50 of 23 nM against the same kinase. [1]. This highlights the non-interchangeability of halogens at the 6-position for this specific therapeutic target.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data2 nM (for final compound I-13, derived from the 5-bromo-6-chloro precursor)
Comparator Or BaselineComparator: 23 nM (for final compound I-12, derived from a 5-bromo-6-fluoro precursor)
Quantified Difference11.5-fold higher potency compared to the 6-fluoro analog.
ConditionsIn vitro biochemical assay measuring inhibition of Ron kinase.

This evidence justifies the procurement of the 6-chloro variant over the 6-fluoro analog for projects targeting Ron kinase, as the choice of halogen directly impacts potency by over an order of magnitude.

Synthesis of Low-Nanomolar c-Met and Ron Kinase Inhibitors

This compound is the indicated precursor for synthesizing dual inhibitors of c-Met and Ron kinases where the goal is to achieve IC50 values in the single-digit nanomolar range. The evidence strongly supports its use over analogs lacking the 6-chloro group or those with alternative halogens to maximize final product potency. [1]

Lead Optimization in Oncology Drug Discovery

In medicinal chemistry campaigns targeting kinases, this intermediate serves as a crucial building block for lead optimization. Its specific di-halogen pattern allows for the exploration of the deep ATP binding pocket, where the 6-chloro group has been shown to be critical for high-affinity interactions. [1]

Structure-Activity Relationship (SAR) Studies

This intermediate is an essential tool for SAR studies designed to probe the effect of specific halogenation patterns on kinase selectivity and potency. It serves as the benchmark precursor for the 5-bromo-6-chloro substitution pattern, enabling direct, quantitative comparison against novel analogs. [1]

XLogP3

2.7

Wikipedia

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Dates

Last modified: 08-16-2023

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